(1E,3Z,9E,11Z)-2,10-bis(benzenesulfonyl)tricyclo[10.4.0.04,9]hexadeca-1,3,5,7,9,11,13,15-octaene
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Overview
Description
(1E,3Z,9E,11Z)-2,10-bis(benzenesulfonyl)tricyclo[104004,9]hexadeca-1,3,5,7,9,11,13,15-octaene is a synthetic organic compound characterized by its unique tricyclic structure and multiple double bonds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1E,3Z,9E,11Z)-2,10-bis(benzenesulfonyl)tricyclo[10.4.0.04,9]hexadeca-1,3,5,7,9,11,13,15-octaene typically involves multiple steps, including the formation of the tricyclic core and the introduction of benzenesulfonyl groups. Common synthetic routes may include:
Cyclization Reactions: Formation of the tricyclic core through cyclization of appropriate precursors.
Sulfonylation: Introduction of benzenesulfonyl groups using reagents such as benzenesulfonyl chloride in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
(1E,3Z,9E,11Z)-2,10-bis(benzenesulfonyl)tricyclo[10.4.0.04,9]hexadeca-1,3,5,7,9,11,13,15-octaene can undergo various chemical reactions, including:
Oxidation: Conversion to sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of double bonds or sulfonyl groups using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions at the benzenesulfonyl groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles (e.g., amines, thiols), electrophiles (e.g., alkyl halides).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of reduced tricyclic compounds.
Scientific Research Applications
Chemistry
In chemistry, (1E,3Z,9E,11Z)-2,10-bis(benzenesulfonyl)tricyclo[10.4.0.04,9]hexadeca-1,3,5,7,9,11,13,15-octaene can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology and Medicine
In biology and medicine, this compound may be investigated for its potential therapeutic properties. Its ability to interact with biological targets could make it a candidate for drug development.
Industry
In industry, this compound could be used in the development of new materials with unique properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of (1E,3Z,9E,11Z)-2,10-bis(benzenesulfonyl)tricyclo[10.4.0.04,9]hexadeca-1,3,5,7,9,11,13,15-octaene would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways.
Comparison with Similar Compounds
Similar Compounds
(1E,3Z,9E,11Z)-2,10-bis(benzenesulfonyl)tricyclo[10.4.0.04,9]hexadeca-1,3,5,7,9,11,13,15-octaene: can be compared to other tricyclic compounds with sulfonyl groups, such as:
Uniqueness
The uniqueness of this compound lies in its specific stereochemistry and the presence of benzenesulfonyl groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C28H20O4S2 |
---|---|
Molecular Weight |
484.6 g/mol |
IUPAC Name |
(1E,3Z,9E,11Z)-2,10-bis(benzenesulfonyl)tricyclo[10.4.0.04,9]hexadeca-1,3,5,7,9,11,13,15-octaene |
InChI |
InChI=1S/C28H20O4S2/c29-33(30,23-13-3-1-4-14-23)27-19-21-11-8-10-18-26(21)28(20-22-12-7-9-17-25(22)27)34(31,32)24-15-5-2-6-16-24/h1-20H/b21-19-,22-20-,27-19?,27-25+,28-20?,28-26+ |
InChI Key |
YDDRLHCYJIKTHQ-AUZDZQAFSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)S(=O)(=O)/C/2=C\3/C(=C\C(=C\4/C(=C2)/C=CC=C4)\S(=O)(=O)C5=CC=CC=C5)/C=CC=C3 |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)C2=C3C=CC=CC3=CC(=C4C=CC=CC4=C2)S(=O)(=O)C5=CC=CC=C5 |
Origin of Product |
United States |
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